molecular formula C20H14Cl2N2O3 B1621491 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide CAS No. 6029-25-0

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide

Cat. No.: B1621491
CAS No.: 6029-25-0
M. Wt: 401.2 g/mol
InChI Key: ZSTMBJFTOQPVFM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms and a hydroxybenzamido group attached to a benzamide core. Its molecular formula is C14H10Cl2N2O2, and it is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-amino-2-hydroxybenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the chlorine atoms may contribute to the compound’s overall hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
  • 2,4-Dichloro-N-(2-hydroxyphenyl)benzamide
  • 2,4-Dichloro-N-(4-hydroxyphenyl)benzamide

Uniqueness

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is unique due to the presence of both the hydroxybenzamido group and the dichlorobenzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6029-25-0

Molecular Formula

C20H14Cl2N2O3

Molecular Weight

401.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14Cl2N2O3/c21-12-5-10-15(17(22)11-12)19(26)23-13-6-8-14(9-7-13)24-20(27)16-3-1-2-4-18(16)25/h1-11,25H,(H,23,26)(H,24,27)

InChI Key

ZSTMBJFTOQPVFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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